molecular formula C18H24N4O B2557036 N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide CAS No. 1436127-68-2

N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide

Cat. No. B2557036
CAS RN: 1436127-68-2
M. Wt: 312.417
InChI Key: GCSXXLQEYBPQHK-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide, also known as BMS-986166, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. It belongs to the class of drugs known as Janus kinase inhibitors (JAK inhibitors), which work by blocking the activity of certain enzymes that are involved in the immune response.

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis of related cyano-containing carboxamide compounds through multi-component reactions, highlighting methodologies that could potentially apply to N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide. For example, Jayarajan et al. (2019) detailed the water-mediated synthesis of related compounds, investigating their structural characteristics using various spectroscopic techniques and computational methods. These studies contribute to understanding the chemical properties and potential functional applications of such compounds, including non-linear optical (NLO) properties and molecular docking analyses for anticancer activity (Jayarajan et al., 2019).

Biological Applications

While the direct applications of this compound in biological systems were not identified in the available literature, related compounds have been synthesized for potential antimicrobial applications. Al-Salahi et al. (2010) synthesized chiral macrocyclic and linear pyridine carboxamides demonstrating antimicrobial properties, which suggests the potential for this compound and similar compounds to be explored for similar biological applications (Al-Salahi et al., 2010).

Medicinal Chemistry

Related research efforts have focused on the synthesis of compounds for imaging and therapeutic applications, as seen in the work by Wang et al. (2018), which synthesized a compound for potential PET imaging of neuroinflammation enzymes (Wang et al., 2018). This indicates the relevance of this compound in medicinal chemistry, especially in drug development and diagnostic imaging.

Antimicrobial and Antioxidant Activities

Studies on related pyridine and pyrimidine derivatives have revealed antimicrobial and antioxidant activities, suggesting potential areas of application for this compound. Compounds with similar structures have been explored for their ability to inhibit bacterial growth and oxidative processes, which could be relevant for the development of new pharmaceuticals and protective agents (Bakhite et al., 2004).

properties

IUPAC Name

N-(1-cyanocyclopentyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-14-6-10-22(11-7-14)16-5-4-15(12-20-16)17(23)21-18(13-19)8-2-3-9-18/h4-5,12,14H,2-3,6-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSXXLQEYBPQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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